1,2-脱氢-3-氧代罗库溴铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

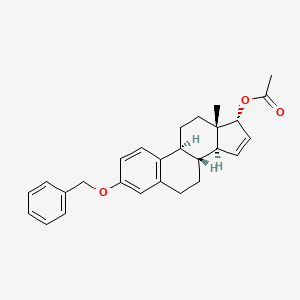

Rocuronium Bromide EP Impurity H Bromide, also known as Rocuronium Bromide EP Impurity H Bromide, is a useful research compound. Its molecular formula is C32H49BrN2O4 and its molecular weight is 605.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Rocuronium Bromide EP Impurity H Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rocuronium Bromide EP Impurity H Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经学研究

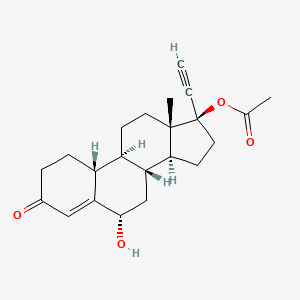

1,2-脱氢-3-氧代罗库溴铵用于神经学研究。 它是一种经过认证的参考物质,用于高度准确和可靠的数据分析 {svg_1}.

分析标准

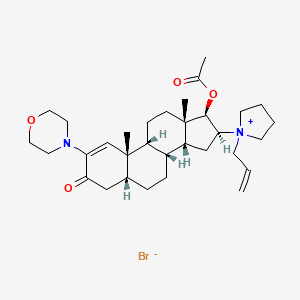

该化合物用作分析标准,用于校准诸如高效液相色谱 (HPLC) 和气相色谱 (GC) 等分析仪器 {svg_2}.

杂质参考

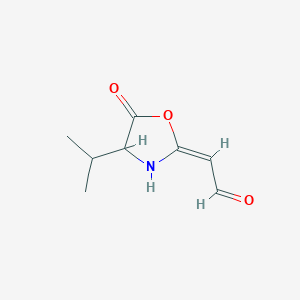

1,2-脱氢-3-氧代罗库溴铵用作制药行业的杂质参考。 它有助于检测和定量罗库溴铵中的杂质 {svg_3}.

亲水相互作用液相色谱 (HILIC)

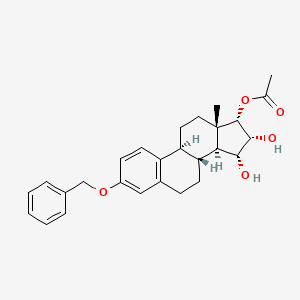

已经开发出一种涉及 HILIC 的方法,用于测定注射用溶液中罗库溴铵及其主要杂质(也是其主要降解产物) {svg_4}.

强制降解研究

对药物物质中的罗库溴铵在酸性、碱性、氧化、热和光解等各种应力条件下进行了强制降解研究 {svg_5}.

方法验证

作用机制

Target of Action

1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium Bromide EP Impurity H Bromide, is an impurity of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid and a competitive neuromuscular blocker . Therefore, the primary target of 1,2-Dehydro-3-oxo Rocuronium Bromide is likely to be the neuromuscular junction, specifically the nicotinic acetylcholine receptors located there.

Mode of Action

As a competitive neuromuscular blocker, 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to bind to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, a neurotransmitter responsible for muscle contraction, thereby causing muscle relaxation .

Biochemical Pathways

As an analogue of rocuronium bromide, it is expected to interfere with the normal function of the neuromuscular junction, preventing muscle contraction and causing muscle relaxation .

Pharmacokinetics

Rocuronium Bromide is typically administered intravenously, and its effects are rapid in onset .

Result of Action

The primary result of the action of 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to be muscle relaxation, due to its role as a competitive neuromuscular blocker . This can facilitate procedures such as endotracheal intubation and provide muscle relaxation during surgery .

Action Environment

The action of 1,2-Dehydro-3-oxo Rocuronium Bromide, like other neuromuscular blockers, can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . .

安全和危害

生化分析

Biochemical Properties

Rocuronium Bromide EP Impurity H Bromide works by binding to the nicotinic receptor at the motor end plate, antagonizing acetylcholine binding, resulting in skeletal muscle relaxation and paralysis . This interaction with the nicotinic receptor, a type of protein, is crucial for its function .

Cellular Effects

The primary cellular effect of Rocuronium Bromide EP Impurity H Bromide is the induction of skeletal muscle relaxation. This is achieved by its antagonistic action on the nicotinic acetylcholine receptors located at the motor end plate . This interaction disrupts normal cellular signaling pathways, leading to muscle relaxation and paralysis .

Molecular Mechanism

The molecular mechanism of action of Rocuronium Bromide EP Impurity H Bromide involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding antagonizes the action of acetylcholine, a neurotransmitter, thereby blocking the transmission of signals from the nerves to the muscles . This results in muscle relaxation and paralysis .

Temporal Effects in Laboratory Settings

It is known that the compound has a rapid onset and intermediate duration of action .

Metabolic Pathways

Rocuronium Bromide, the parent compound, is known to undergo some de-acetylation .

Subcellular Localization

The subcellular localization of Rocuronium Bromide EP Impurity H Bromide is likely to be at the cell membrane where the nicotinic acetylcholine receptors are located

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rocuronium Bromide EP Impurity H Bromide involves the conversion of Rocuronium Bromide to its corresponding impurity H, followed by bromination to obtain the final product.", "Starting Materials": [ "Rocuronium Bromide", "Bromine", "Sodium Bromide", "Acetic Acid", "Hydrogen Peroxide", "Water" ], "Reaction": [ "Step 1: Rocuronium Bromide is dissolved in acetic acid.", "Step 2: Hydrogen peroxide is added to the solution and the mixture is stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is then poured into ice-cold water and the resulting precipitate is filtered and dried to obtain Rocuronium Bromide EP Impurity H.", "Step 4: Impurity H is dissolved in acetic acid and bromine is added dropwise with stirring.", "Step 5: Sodium bromide is added to the reaction mixture and the stirring is continued for 2 hours.", "Step 6: The reaction mixture is poured into ice-cold water and the resulting precipitate is filtered and dried to obtain Rocuronium Bromide EP Impurity H Bromide." ] } | |

CAS 编号 |

1190105-67-9 |

分子式 |

C32H49BrN2O4 |

分子量 |

605.6 g/mol |

IUPAC 名称 |

[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |

InChI |

InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1 |

InChI 键 |

FDZFJGLEXRXQBW-UHFFFAOYSA-M |

手性 SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

规范 SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

同义词 |

1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[3-2H]Glucose](/img/structure/B1146262.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)